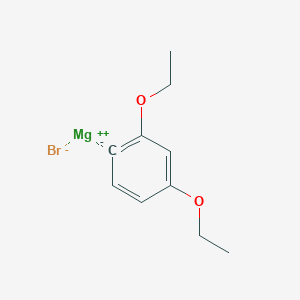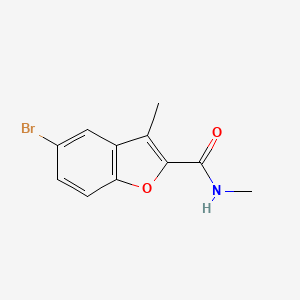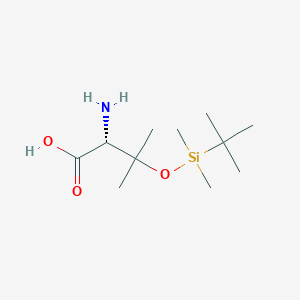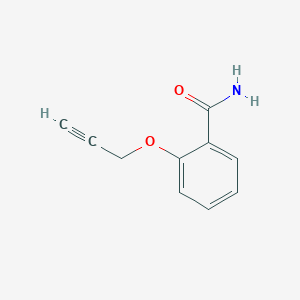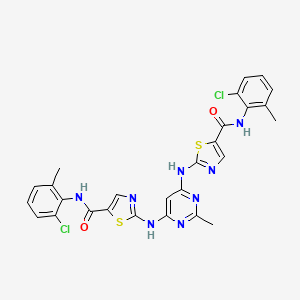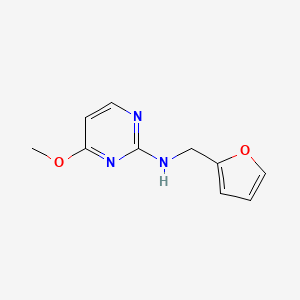![molecular formula C10H10BrFOZn B14892584 2-[(Allyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14892584.png)
2-[(Allyloxy)methyl]-4-fluorophenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Allyloxy)methyl]-4-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various organic synthesis reactions. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of the allyloxy group and the fluorine atom on the phenyl ring imparts unique reactivity and selectivity to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Allyloxy)methyl]-4-fluorophenylzinc bromide typically involves the reaction of 2-[(Allyloxy)methyl]-4-fluorophenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-[(Allyloxy)methyl]-4-fluorophenyl bromide+Zn→2-[(Allyloxy)methyl]-4-fluorophenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors equipped with inert gas purging systems to maintain an oxygen-free environment. The reaction is monitored using techniques like gas chromatography to ensure complete conversion of the starting material.
Chemical Reactions Analysis
Types of Reactions
2-[(Allyloxy)methyl]-4-fluorophenylzinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the zinc atom acts as a leaving group.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Solvents: Tetrahydrofuran is commonly used due to its ability to stabilize organozinc compounds.
Inert Atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation.
Major Products
Biaryl Compounds: Formed in cross-coupling reactions.
Substituted Phenyl Compounds: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
2-[(Allyloxy)methyl]-4-fluorophenylzinc bromide has several applications in scientific research:
Organic Synthesis: Used in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical intermediates.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions.
Mechanism of Action
The mechanism of action of 2-[(Allyloxy)methyl]-4-fluorophenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product. The molecular targets and pathways involved include:
Palladium Catalysts: Facilitate the oxidative addition and reductive elimination steps.
Organic Substrates: Participate in the transmetalation step to form new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
2-[(Allyloxy)methyl]-4-fluorophenylmagnesium bromide: Another organometallic compound used in similar reactions but with different reactivity due to the presence of magnesium instead of zinc.
2-[(Allyloxy)methyl]-4-fluorophenylboronic acid: Used in Suzuki-Miyaura cross-coupling reactions, offering different selectivity and reaction conditions.
Uniqueness
2-[(Allyloxy)methyl]-4-fluorophenylzinc bromide is unique due to its specific reactivity profile, which allows for selective formation of carbon-carbon bonds under mild conditions. The presence of the zinc atom provides distinct advantages in terms of reaction conditions and product selectivity compared to its magnesium and boron counterparts.
Properties
Molecular Formula |
C10H10BrFOZn |
|---|---|
Molecular Weight |
310.5 g/mol |
IUPAC Name |
bromozinc(1+);1-fluoro-3-(prop-2-enoxymethyl)benzene-4-ide |
InChI |
InChI=1S/C10H10FO.BrH.Zn/c1-2-6-12-8-9-4-3-5-10(11)7-9;;/h2-3,5,7H,1,6,8H2;1H;/q-1;;+2/p-1 |
InChI Key |
VUFMHQFPYRFRTC-UHFFFAOYSA-M |
Canonical SMILES |
C=CCOCC1=[C-]C=CC(=C1)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


